molecular formula C12H13N3O2 B14560542 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-93-8

2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14560542
CAS No.: 61958-93-8
M. Wt: 231.25 g/mol
InChI Key: IQQPPRVPGOQJFQ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,4-dimethylbenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazine ring plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
  • 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-trione
  • 2-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-thione

Uniqueness

This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61958-93-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)7-15-12(17)14-11(16)6-13-15/h3-6H,7H2,1-2H3,(H,14,16,17)

InChI Key

IQQPPRVPGOQJFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)NC(=O)C=N2)C

Origin of Product

United States

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